
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
Ethyl 2-aminothiazole-5-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was 50%, with a melting point of 196–198 °C . Another synthetic pathway involved the treatment of 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.202 g/mol . The IUPAC name is ethyl 2-amino-1,3-thiazole-5-carboxylate .Chemical Reactions Analysis
2-Aminothiazoles are significant in organic medicinal compounds and are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-5-carboxylate is a solid with a melting point of 159-163 °C . It has a molecular weight of 172.21 g/mol . The compound is sensitive to light and moisture .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Facile Synthesis Methods : A new method has been developed for synthesizing 2-aminothiazole-5-carboxylates, showcasing a facile approach involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate. This intermediate, upon cyclization with thioureas, afforded 2-aminothiazole-5-carboxylates in high yields, indicating a streamlined synthesis route for these compounds (Zhao et al., 2001).
Structural Analysis : The crystal structure of a closely related compound, ethyl 2-aminooxazole-5-carboxylate, has been determined, revealing planar sheets connected by intermolecular hydrogen bonding. This study provides insight into the molecular interactions and structural characteristics of this class of compounds (Kennedy et al., 2001).
Antimicrobial Studies
- Synthetic Modifications for Antimicrobial Activity : Research has shown that derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate exhibit antimicrobial activities against various bacterial and fungal strains. This includes the synthesis and 3D QSAR analysis of modified compounds for their structure-activity relationships, highlighting the potential of these compounds in antimicrobial applications (Desai et al., 2019).
Pharmaceutical Research
- Novel Synthesis Approaches for Drug Development : The Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates demonstrates a general method for generating these compounds, which can be used in the development of pharmaceuticals. This synthesis process involves hemiaminals treated with acetyl chloride, leading to imines that, upon exposure to sodium cyanide, undergo a Strecker addition-cyclization reaction, offering a route to the target heterocycles (Cheng et al., 2016).
Mécanisme D'action
Target of Action
Ethyl 5-aminothiazole-2-carboxylate hydrochloride, also known as ethyl 5-amino-1,3-thiazole-2-carboxylate hydrochloride, is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound interacts with its targets to exert its effects . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can be used as a biological material or organic compound for life science-related research . The downstream effects of these pathways are yet to be fully understood.
Result of Action
A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which could potentially include this compound, showed good anti-proliferative effects on human k563 leukemia cells .
Safety and Hazards
While specific safety and hazard information for Ethyl 5-aminothiazole-2-carboxylate hydrochloride is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .
Orientations Futures
2-Aminothiazole-based compounds, such as Ethyl 5-aminothiazole-2-carboxylate hydrochloride, have shown promising therapeutic roles and have been broadly used to remedy different kinds of diseases . This has led to their wide innovations and they have produced attention amongst medicinal chemists . The future of these compounds could involve further exploration and development of synthetic pathways and potential therapeutic applications .
Analyse Biochimique
Biochemical Properties
Ethyl 5-aminothiazole-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism . By inhibiting this enzyme, this compound can regulate glucose levels in cells. Additionally, it interacts with various proteins through hydrogen bonding and hydrophobic interactions, which can influence protein structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound can inhibit the activity of protein kinases, which play a crucial role in cell signaling and gene expression . As a result, this compound can alter cellular metabolism and gene expression patterns, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, such as glycogen phosphorylase, and inhibit their activity . Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions are mediated by hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the binding of this compound to its target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, moisture, or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit glycogen phosphorylase and regulate glucose metabolism without causing significant toxicity . At high doses, this compound can cause adverse effects, including liver toxicity and alterations in metabolic pathways. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to glucose metabolism. This compound inhibits glycogen phosphorylase, which is a key enzyme in the breakdown of glycogen to glucose . By regulating this pathway, this compound can influence metabolic flux and metabolite levels in cells. Additionally, it interacts with other enzymes and cofactors involved in glucose metabolism, further modulating cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound is known to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes, transcription factors, and other regulatory proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and localization of this compound to specific subcellular compartments. These localization patterns are critical for its biochemical and cellular effects.
Propriétés
IUPAC Name |
ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBSQNMRISXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-69-8 | |
| Record name | 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)

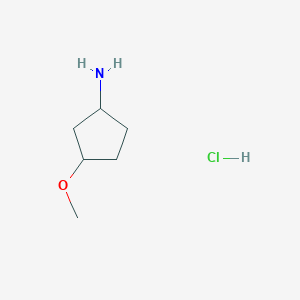
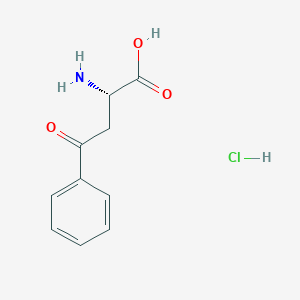




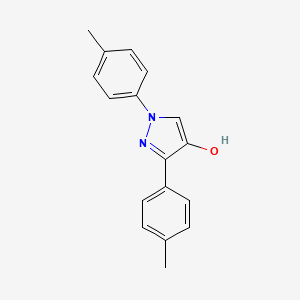
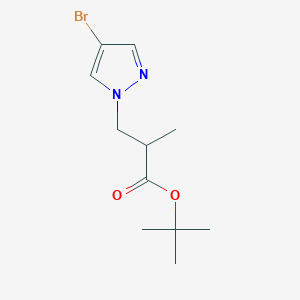

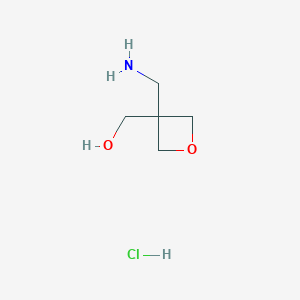
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
